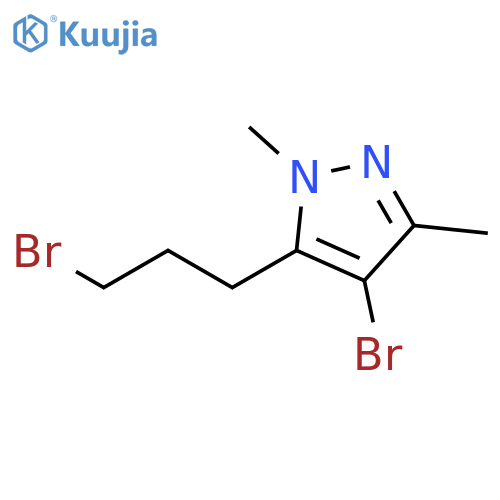

Cas no 1469175-38-9 (1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-)

1469175-38-9 structure

商品名:1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-

CAS番号:1469175-38-9

MF:C8H12Br2N2

メガワット:296.002280235291

CID:5282330

1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-

-

- インチ: 1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3

- InChIKey: CDCMUJYMYFDQSL-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(CCCBr)=C(Br)C(C)=N1

1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674700-0.25g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 0.25g |

$1104.0 | 2025-03-13 | |

| Enamine | EN300-674700-0.1g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 0.1g |

$1056.0 | 2025-03-13 | |

| Enamine | EN300-674700-5.0g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 5.0g |

$3479.0 | 2025-03-13 | |

| Enamine | EN300-674700-2.5g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 2.5g |

$2351.0 | 2025-03-13 | |

| Enamine | EN300-674700-0.05g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 0.05g |

$1008.0 | 2025-03-13 | |

| Enamine | EN300-674700-1.0g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 1.0g |

$1200.0 | 2025-03-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01094018-1g |

4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1h-pyrazole |

1469175-38-9 | 95% | 1g |

¥5481.0 | 2023-04-10 | |

| Enamine | EN300-674700-0.5g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 0.5g |

$1152.0 | 2025-03-13 | |

| Enamine | EN300-674700-10.0g |

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole |

1469175-38-9 | 95.0% | 10.0g |

$5159.0 | 2025-03-13 |

1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl- 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1469175-38-9 (1H-Pyrazole, 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量